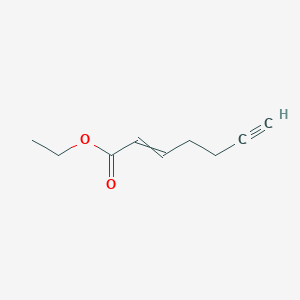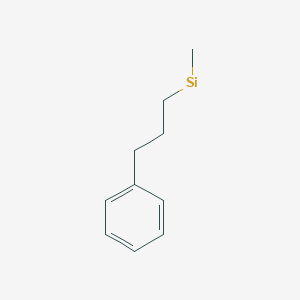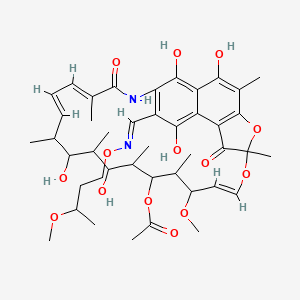![molecular formula C19H19N5O4S B14637195 3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole CAS No. 54220-23-4](/img/structure/B14637195.png)
3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole is a complex organic compound that features a triazole ring substituted with a dinitrophenyl sulfanyl group, a pentyl chain, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the dinitrophenyl sulfanyl group via nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The phenyl and pentyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted triazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The dinitrophenyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their function. The triazole ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-[(2,4-Dinitrophenyl)sulfanyl]-5-(4-methoxyphenyl)-4-[(2S)-oxolan-2-ylmethyl]-4H-1,2,4-triazole: Similar structure with a methoxyphenyl group and an oxolan-2-ylmethyl substituent.
5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide: Contains a similar sulfanyl group but with an oxadiazole ring instead of a triazole ring.
Uniqueness
3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole is unique due to its specific combination of functional groups and structural features. The presence of both a dinitrophenyl sulfanyl group and a triazole ring provides a distinct set of chemical properties and reactivity patterns that differentiate it from other similar compounds.
Properties
CAS No. |
54220-23-4 |
|---|---|
Molecular Formula |
C19H19N5O4S |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-(2,4-dinitrophenyl)sulfanyl-5-pentyl-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C19H19N5O4S/c1-2-3-5-10-18-20-21-19(22(18)14-8-6-4-7-9-14)29-17-12-11-15(23(25)26)13-16(17)24(27)28/h4,6-9,11-13H,2-3,5,10H2,1H3 |
InChI Key |
KKALACOGSYANFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN=C(N1C2=CC=CC=C2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


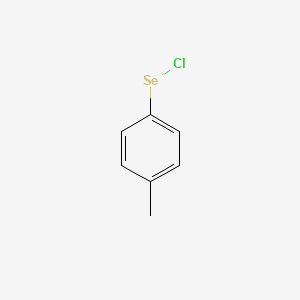
![5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637123.png)

![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)

![Benzene, 1-methoxy-4-[(octyloxy)methyl]-](/img/structure/B14637142.png)
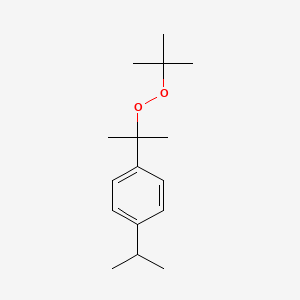
![2-[3-(1,3-Dioxolan-2-yl)propyl]-5-methoxy-3-methylbenzoic acid](/img/structure/B14637148.png)
![N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B14637151.png)
![tert-Butyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14637152.png)
